![molecular formula C6H9N3O B1323345 4-methoxy-N-methylpyrimidin-2-amine CAS No. 66131-71-3](/img/structure/B1323345.png)
4-methoxy-N-methylpyrimidin-2-amine
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Description
The compound "4-methoxy-N-methylpyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The methoxy group and the N-methyl substitution on the pyrimidine ring can significantly alter the chemical and physical properties of the compound, as well as its biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar core structure to the compound , were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . This method introduces substituents at the pyrrole nitrogen, which could be analogous to the methoxy and N-methyl substitutions in "this compound."
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational methods. For example, a related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," was investigated using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These studies provide insights into the vibrational frequencies, geometrical parameters, and electronic properties, which are crucial for understanding the behavior of "this compound."
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that can be used to further modify the structure or to understand their reactivity. The thermal rearrangement of methoxypyrimidines to give N-methyl-2(or 4)-oxopyrimidines has been reported, indicating the potential for structural isomerization under certain conditions . Additionally, the reaction between methoxy-substituted pyrylium salts and amines has been studied, leading to the formation of different pyridinium and iminiopyran salts . These reactions highlight the reactivity of the methoxy group and the potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Quantum chemical calculations have provided insights into the spectroscopic properties, electronic energies, and hyperpolarizability of compounds like 2-amino-4-methoxy-6-methylpyrimidine . Mass spectrometry studies have revealed that in methoxy-substituted 4-aminopyrimidines, the positive charge is predominantly concentrated on the oxygen atom of the methoxy group . These findings are relevant for understanding the behavior of "this compound" in various environments.
Scientific Research Applications
Quantum Mechanical and Molecular Docking Studies
- A related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated for its potential as an antihypertensive agent and alpha-2-imidazoline receptor agonist. Quantum mechanical calculations and molecular docking studies were conducted to understand its structure, stability, and biological activity (Aayisha et al., 2019).
Anti-HIV Properties
- Novel analogs of MC-1220, synthesized using 4,6-dichloro-N-methylpyrimidin-2-amine derivatives, demonstrated activity against HIV-1. This research highlights the potential of pyrimidine derivatives in developing antiviral therapies (Loksha et al., 2016).
Cyclization Studies
- Research on the cyclization of substituted 1,3-alkenynes with thiourea has led to the production of 2-mercapto-4-methylpyrimidine and other substituted pyrimidines. This study contributes to our understanding of pyrimidine synthesis and potential applications in medicinal chemistry (Kirillova et al., 1971).
Photocatalytic Dehalogenation
- In a study examining the UV irradiation of pyrimidines, including 2-methoxy-5-bromopyrimidine, researchers observed the formation of dehalogenated and methylated compounds, influenced by the presence of aliphatic amines. This research has implications for understanding photocatalytic reactions in pyrimidines (Nasielski et al., 1972).
Kinase Inhibitor Development
- The synthesis of 2,4-disubstituted-5-fluoropyrimidine, a core structure in anticancer agents like 5-fluorouracil (5-FU), shows promise in the development of kinase inhibitors. This research provides insights into the synthesis pathways and potential medical applications of pyrimidine derivatives (Wada et al., 2012).
Hydrogen Bonding in Pyrimidines
- The study of hydrogen bonding in various substituted pyrimidines, including 2-amino-4-methoxy-6-methylpyrimidine, reveals detailed information about the molecular interactions and structural formations in these compounds. This research is valuable for understanding the properties and applications of pyrimidines in different fields (Glidewell et al., 2003).
properties
IUPAC Name |
4-methoxy-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJFWASRUHSHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293998 |
Source
|
Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66131-71-3 |
Source
|
Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66131-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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